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molecular formula C11H11N5OS B8513177 2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo(3,2-d)pyrimidin-4-one CAS No. 115787-59-2

2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo(3,2-d)pyrimidin-4-one

Cat. No. B8513177
M. Wt: 261.31 g/mol
InChI Key: QQMYLWYFXGDKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102879

Procedure details

2,6-Diamino-3,5™dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one. To a solution of 2-Amino-1,6-dihydro-5-nitro-6-oxo-α-(3-thienylmethyl)-4-pyrimidineacetonitrile prepared above (5.0 g) in 1N NaOH (300 mL) is added sodium dithionite (20 g). The reaction mixture is heated for 30 min at 90° C. and then is acidified (pH 1) with conc HCl while still hot. The reaction mixture is cooled and neutralized with ammonium hydroxide. The resulting precipitate is collected by filtration, washed with cold water and dried under vacuum. The crude product is added to 100 mL conc HCl in small portions with stirring and the hydrochloride salt is collected by filtration. The product is recrystallized from 1N HCl to give 2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo [3,2-d]pyrimidin4-one as the monohydro-chloride salt (2.35 g), mp>185° C. (dec). ##STR19##
Name
dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S1C=CC(CC2C3NCNC(=O)C=3NC=2)=C1.[NH2:17][C:18]1[NH:19][C:20](=[O:36])[C:21]([N+:33]([O-])=O)=[C:22]([CH:24]([CH2:27][C:28]2[CH:32]=[CH:31][S:30][CH:29]=2)[C:25]#[N:26])[N:23]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[ClH:45].[OH-].[NH4+]>[OH-].[Na+]>[NH2:17][C:18]1[NH:19][C:20](=[O:36])[C:21]2[NH:33][C:25]([NH2:26])=[C:24]([CH2:27][C:28]3[CH:32]=[CH:31][S:30][CH:29]=3)[C:22]=2[N:23]=1.[ClH:45] |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CC1=CNC2=C1NCNC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1NC(C(=C(N1)C(C#N)CC1=CSC=C1)[N+](=O)[O-])=O
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The crude product is added to 100 mL conc HCl in small portions
FILTRATION
Type
FILTRATION
Details
the hydrochloride salt is collected by filtration
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from 1N HCl

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(C2=C(N1)C(=C(N2)N)CC2=CSC=C2)=O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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